(4-METHOXYPHENYL)METHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
(4-METHOXYPHENYL)METHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, chloro, hydroxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Functional Groups: The methoxy, chloro, and hydroxy groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methanol and a strong acid, while the chloro group can be introduced using chlorine gas or a chlorinating agent.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, which involves the reaction of the quinoline derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)METHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the chloro group can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, amines, polar aprotic solvents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- (4-METHOXYPHENYL)METHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its quinoline core. This combination imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H26ClNO6 |
---|---|
Molecular Weight |
483.9g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26ClNO6/c1-14-22(26(31)34-13-15-7-9-17(32-2)10-8-15)23(24-19(28-14)5-4-6-20(24)29)16-11-18(27)25(30)21(12-16)33-3/h7-12,23,28,30H,4-6,13H2,1-3H3 |
InChI Key |
RVDBFDJFZUKRBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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